molecular formula C24H28N2O2 B11053027 2-Methyl-1-phenyl-5-[2-(pyridin-3-yl)piperidin-1-yl]pent-3-yn-2-yl acetate

2-Methyl-1-phenyl-5-[2-(pyridin-3-yl)piperidin-1-yl]pent-3-yn-2-yl acetate

Cat. No.: B11053027
M. Wt: 376.5 g/mol
InChI Key: HJMJDULWIZHBIX-UHFFFAOYSA-N
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Description

1-BENZYL-1-METHYL-4-[2-(3-PYRIDYL)PIPERIDINO]-2-BUTYNYL ACETATE is a complex organic compound that features a unique structure combining benzyl, methyl, pyridyl, piperidino, and butynyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-BENZYL-1-METHYL-4-[2-(3-PYRIDYL)PIPERIDINO]-2-BUTYNYL ACETATE typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the piperidino intermediate: This involves the reaction of a pyridine derivative with a piperidine compound under controlled conditions.

    Addition of the butynyl group: The intermediate is then reacted with a butynyl halide in the presence of a base to introduce the butynyl group.

    Benzylation and methylation: The compound is further modified by introducing benzyl and methyl groups through nucleophilic substitution reactions.

    Acetylation: Finally, the compound is acetylated using acetic anhydride or acetyl chloride in the presence of a catalyst.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and advanced purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

1-BENZYL-1-METHYL-4-[2-(3-PYRIDYL)PIPERIDINO]-2-BUTYNYL ACETATE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base or catalyst.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of various substituted derivatives depending on the reagents used.

Scientific Research Applications

1-BENZYL-1-METHYL-4-[2-(3-PYRIDYL)PIPERIDINO]-2-BUTYNYL ACETATE has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the development of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structure and reactivity.

    Industry: Utilized in the development of new materials and as a precursor in the synthesis of various industrial chemicals.

Mechanism of Action

The mechanism of action of 1-BENZYL-1-METHYL-4-[2-(3-PYRIDYL)PIPERIDINO]-2-BUTYNYL ACETATE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • 1-BENZYL-1-METHYL-4-[2-(3-PYRIDYL)PIPERIDINO]-2-BUTYNYL CHLORIDE
  • 1-BENZYL-1-METHYL-4-[2-(3-PYRIDYL)PIPERIDINO]-2-BUTYNYL BROMIDE

Uniqueness

1-BENZYL-1-METHYL-4-[2-(3-PYRIDYL)PIPERIDINO]-2-BUTYNYL ACETATE is unique due to its specific combination of functional groups, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields.

Properties

Molecular Formula

C24H28N2O2

Molecular Weight

376.5 g/mol

IUPAC Name

[2-methyl-1-phenyl-5-(2-pyridin-3-ylpiperidin-1-yl)pent-3-yn-2-yl] acetate

InChI

InChI=1S/C24H28N2O2/c1-20(27)28-24(2,18-21-10-4-3-5-11-21)14-9-17-26-16-7-6-13-23(26)22-12-8-15-25-19-22/h3-5,8,10-12,15,19,23H,6-7,13,16-18H2,1-2H3

InChI Key

HJMJDULWIZHBIX-UHFFFAOYSA-N

Canonical SMILES

CC(=O)OC(C)(CC1=CC=CC=C1)C#CCN2CCCCC2C3=CN=CC=C3

Origin of Product

United States

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